molecular formula C10H11ClO3 B11998549 Propyl 3-chloro-4-hydroxybenzoate CAS No. 37470-49-8

Propyl 3-chloro-4-hydroxybenzoate

Cat. No.: B11998549
CAS No.: 37470-49-8
M. Wt: 214.64 g/mol
InChI Key: BSIHCYCJEOIHQZ-UHFFFAOYSA-N
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Description

Contextualizing Propyl 3-chloro-4-hydroxybenzoate within Advanced Chemical Research

The synthesis of such compounds can be achieved through various established chemical reactions. researchgate.net A common method involves the esterification of the corresponding carboxylic acid, 3-chloro-4-hydroxybenzoic acid, with propanol (B110389). mdpi.com This reaction, often catalyzed by an acid, is a fundamental transformation in organic chemistry. mdpi.com The starting material, 3-chloro-4-hydroxybenzoic acid, is itself a derivative of 4-hydroxybenzoic acid and can be synthesized through chlorination reactions. ontosight.aigoogle.com

The study of this compound and its analogs allows researchers to probe the effects of halogenation on the physical and chemical properties of hydroxybenzoate esters. These investigations contribute to a deeper understanding of fundamental chemical principles and can guide the design of new molecules with tailored characteristics.

Research Significance and Academic Relevance of Substituted Benzoate (B1203000) Esters

Substituted benzoate esters, a broader class that includes this compound, are of significant academic relevance due to their wide-ranging applications and the fundamental chemical concepts they exemplify. The ester functional group is a cornerstone of organic chemistry, and its reactions, such as hydrolysis and transesterification, are extensively studied. libretexts.org The presence of various substituents on the benzene (B151609) ring allows for a systematic investigation of how electronic and steric factors influence reaction rates and equilibria. nih.gov

For instance, the hydrolysis of benzoate esters under basic conditions (saponification) is a classic example of nucleophilic acyl substitution. libretexts.org The rate of this reaction is sensitive to the nature of the substituents on the aromatic ring. Electron-withdrawing groups, like the chloro group in this compound, generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. nih.gov

Furthermore, substituted benzoate esters are prevalent in various research areas. They are studied for their potential biological activities, including antimicrobial and antioxidant effects. ontosight.ainih.gov The structural similarity of some hydroxybenzoate esters, known as parabens, to natural compounds has led to research into their interactions with biological systems. nih.govsigmaaldrich.com In the field of materials science, these esters can be used as precursors or building blocks for more complex molecules and polymers.

The academic interest in these compounds is also driven by their role in the development of new synthetic methodologies. researchgate.net Researchers continuously seek more efficient and environmentally friendly ways to synthesize and modify these esters, contributing to the broader field of green chemistry. researchgate.net The study of substituted esters in various contexts, such as their formation and evolution in complex mixtures like wine, also provides valuable insights into natural chemical processes. nih.gov

Below is a table summarizing the key properties of this compound and its parent compounds.

PropertyValue
This compound
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
CAS Number37470-49-8
AppearanceSolid
3-Chloro-4-hydroxybenzoic acid
Molecular FormulaC7H5ClO3
Molecular Weight172.56 g/mol
CAS Number3964-58-7
AppearanceSolid
Propyl 4-hydroxybenzoate (B8730719) (Propylparaben)
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
CAS Number94-13-3
Melting Point95-98 °C
AppearanceWhite crystalline powder

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37470-49-8

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

propyl 3-chloro-4-hydroxybenzoate

InChI

InChI=1S/C10H11ClO3/c1-2-5-14-10(13)7-3-4-9(12)8(11)6-7/h3-4,6,12H,2,5H2,1H3

InChI Key

BSIHCYCJEOIHQZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC(=C(C=C1)O)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies

Synthetic Pathways to Propyl 3-chloro-4-hydroxybenzoate

The synthesis of this compound can be achieved through several chemical reactions. These pathways primarily involve the esterification of a carboxylic acid derivative or multi-step processes starting from substituted phenols or benzoic acids.

Esterification Approaches for Carboxylic Acid Derivatives

A primary method for synthesizing this compound is through the esterification of 3-chloro-4-hydroxybenzoic acid with propanol (B110389). This reaction is a classic example of Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. wikipedia.orgwikipedia.org The general equation for this type of reaction is:

p-Hydroxybenzoic acid + Alcohol → Paraben + Water researchgate.net

This process is reversible, and to drive the reaction towards the formation of the ester, a dehydrating agent or removal of water is often employed. ncerthelp.com

Another approach involves the transesterification of a different ester of 3-chloro-4-hydroxybenzoic acid, such as methyl 3-chloro-4-hydroxybenzoate, with propanol. wikipedia.org This method can be advantageous if the starting ester is more readily available or if the reaction conditions are milder.

Microwave irradiation has been explored as a technique to accelerate the esterification of benzoic acids. For instance, the esterification of benzoic acid with 1-propanol (B7761284) under microwave irradiation yielded a high percentage of propyl benzoate (B1203000) in a significantly reduced reaction time. ebi.ac.uk This suggests that microwave-assisted synthesis could be a viable and efficient method for producing this compound.

Multi-Step Synthesis from Substituted Phenols or Benzoic Acids (e.g., 3-chloro-4-hydroxybenzoic acid)

The precursor, 3-chloro-4-hydroxybenzoic acid, can be synthesized through various routes. One common method is the chlorination of 4-hydroxybenzoic acid. chemicalbook.comprepchem.com This electrophilic aromatic substitution reaction introduces a chlorine atom onto the benzene (B151609) ring. The position of chlorination is directed by the existing hydroxyl and carboxyl groups.

Alternatively, multi-step sequences starting from other substituted phenols or benzoic acids can be employed. For example, a synthesis could involve the following general steps:

Nitration: Introduction of a nitro group to a phenol (B47542) or benzoic acid derivative.

Reduction: Conversion of the nitro group to an amino group.

Diazotization: Transformation of the amino group into a diazonium salt.

Sandmeyer or related reaction: Replacement of the diazonium group with a chlorine atom.

Hydrolysis or other functional group interconversions to yield the desired 3-chloro-4-hydroxybenzoic acid. researchgate.netgoogle.com

For instance, 3-amino-4-hydroxybenzoic acid can be prepared from 3-nitro-4-chlorobenzoic acid through a two-step process involving nucleophilic aromatic substitution of the chlorine with a hydroxyl group, followed by the reduction of the nitro group. google.com This amino-substituted acid could then potentially be converted to the chloro-substituted acid via a Sandmeyer reaction.

Evaluation of Catalyst Systems for Enhanced Synthesis Yields and Selectivity

The choice of catalyst is crucial for optimizing the yield and selectivity of the esterification reaction. Common acid catalysts for Fischer esterification include sulfuric acid and p-toluenesulfonic acid. ncerthelp.com However, the use of strong mineral acids can lead to side reactions and purification challenges.

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. Montmorillonite (B579905) K10 clay has been reported as an effective and green catalyst for the synthesis of parabens. semanticscholar.orgresearchgate.net Other catalysts that have been investigated for esterification of aromatic carboxylic acids include thionyl chloride and dodecatungstophosphoric acid. researchgate.net

For reactions involving the synthesis of the 3-chloro-4-hydroxybenzoic acid precursor, specific catalysts are also important. For example, the chlorination of N-acetyl-para-aminophenol (APAP) to produce 3-chloro-4-hydroxyacetanilide, a related compound, has been achieved using sulfuryl chloride in liquid sulfur dioxide. google.com

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jddhs.com In the context of this compound synthesis, several green chemistry approaches can be considered.

Use of Greener Solvents: Traditional organic solvents often used in synthesis are volatile and can be toxic. jddhs.com Replacing them with greener alternatives like water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact. jddhs.com

Catalysis: The use of heterogeneous or biocatalysts is a key principle of green chemistry. As mentioned earlier, catalysts like montmorillonite clay can replace corrosive and hazardous mineral acids. semanticscholar.orgresearchgate.net Enzymatic catalysis, where lipases can be used for esterification, offers high selectivity under mild reaction conditions.

Energy Efficiency: Microwave-assisted synthesis, as previously discussed, can reduce reaction times and energy consumption compared to conventional heating methods. ebi.ac.ukjddhs.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that have high atom economy, such as addition reactions, and minimizing the use of protecting groups.

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound:

Green Chemistry PrincipleApplication in Synthesis
Alternative Solvents Utilizing water or solvent-free conditions for esterification. jddhs.com
Catalysis Employing solid acid catalysts like clays (B1170129) or zeolites, or biocatalysts like lipases. semanticscholar.orgresearchgate.net
Energy Efficiency Using microwave irradiation to accelerate the reaction and reduce energy consumption. ebi.ac.ukjddhs.com
Renewable Feedstocks Investigating the use of bio-based propanol for the esterification step.

Directed Derivatization of this compound Analogues

The chemical structure of this compound can be modified to create analogues with potentially different properties.

Modifications to the Propyl Ester Moiety

The propyl group of the ester can be altered to synthesize a series of analogues. This can be achieved by using different alcohols in the esterification reaction with 3-chloro-4-hydroxybenzoic acid. For example, using methanol (B129727), ethanol (B145695), or butanol would yield the corresponding methyl, ethyl, or butyl esters. wikipedia.org

The synthesis of these analogues would follow the same esterification principles discussed previously. The choice of alcohol will influence the physical and chemical properties of the resulting compound, such as its solubility and partitioning behavior.

The following table provides examples of analogues that can be synthesized by modifying the ester group:

Alcohol UsedResulting Ester Analogue
MethanolMethyl 3-chloro-4-hydroxybenzoate nih.gov
EthanolEthyl 3-chloro-4-hydroxybenzoate appchemical.com
ButanolButyl 3-chloro-4-hydroxybenzoate
IsopropanolIsothis compound

These modifications allow for a systematic investigation of structure-activity relationships, which is a fundamental concept in medicinal chemistry and materials science.

Investigations into Alternative Halogenation Patterns on the Aromatic Ring

The exploration of alternative halogenation patterns on the aromatic ring of propyl 4-hydroxybenzoate (B8730719), beyond the 3-chloro substitution, represents a significant area of research in synthetic chemistry. These investigations are primarily driven by the desire to modulate the physicochemical and biological properties of the resulting compounds. The introduction of different halogens (such as bromine and iodine) or multiple halogen atoms can profoundly influence factors like lipophilicity, electronic character, and metabolic stability, which in turn can affect the molecule's potential applications.

The core of these synthetic strategies revolves around the electrophilic aromatic substitution of the parent compound, propyl 4-hydroxybenzoate, or its precursor, 4-hydroxybenzoic acid. The hydroxyl group at position 4 and the carboxylate group at position 1 are key directors of this substitution. The activating, ortho-, para-directing hydroxyl group, and the deactivating, meta-directing carboxylate group work in concert to primarily direct incoming electrophiles to the positions ortho to the hydroxyl group (positions 3 and 5).

Bromination Strategies

The synthesis of brominated analogs of propyl 4-hydroxybenzoate has been investigated, often starting with the bromination of 4-hydroxybenzoic acid or its esters. The reaction of methyl p-hydroxybenzoate with bromine can yield methyl 3-bromo-4-hydroxybenzoate. google.com However, due to the activating nature of the hydroxyl group, the formation of a dibrominated by-product, methyl 3,5-dibromo-4-hydroxybenzoate, is a common challenge. google.com This suggests that controlling the stoichiometry of the brominating agent is crucial to achieve selective monobromination.

To achieve di-substitution, more forceful conditions are employed. For instance, 3,5-dibromo-4-hydroxybenzoic acid can be synthesized by treating 4-hydroxybenzoic acid with an excess of bromine in a suitable solvent like glacial acetic acid. The resulting di-brominated acid can then be esterified with propanol to yield propyl 3,5-dibromo-4-hydroxybenzoate.

A representative method for the synthesis of methyl 3-bromo-4-hydroxybenzoate involves the reaction of methyl p-hydroxybenzoate with bromine in a halogenated alkane or ether solvent, using glacial acetic acid as a catalyst, at temperatures ranging from -10°C to 50°C. google.com

Table 1: Synthesis of Brominated 4-Hydroxybenzoic Acid Derivatives

Starting MaterialReagentsSolvent/CatalystProductKey ObservationReference
Methyl p-hydroxybenzoateBr2Halogenated alkane/ether, Glacial acetic acidMethyl 3-bromo-4-hydroxybenzoateFormation of dibrominated by-product is common. google.com
4-Hydroxybenzoic acidBromine (2.2 equiv)Glacial acetic acid, Zinc chloride (cat.)3,5-Dibromo-4-hydroxybenzoic acidExcess bromine ensures di-substitution.

Di-halogenation and Mixed Halogenation

Research has also extended to the synthesis of di-halogenated derivatives containing chlorine or iodine. The synthesis of methyl 3,5-dichloro-4-hydroxybenzoate and methyl 3,5-diiodo-4-hydroxybenzoate has been reported, highlighting the feasibility of introducing two halogen atoms onto the aromatic ring. researchgate.net These di-halogenated esters are typically prepared from the corresponding di-halogenated 4-hydroxybenzoic acids.

The synthesis of 3,5-diiodo-4-hydroxybenzoic acid can be achieved by treating 4-hydroxybenzoic acid with iodine monochloride in an aqueous solution of sulfuric acid. chemicalbook.com The reaction is heated to drive the substitution to completion, yielding the di-iodinated product which can subsequently be esterified. chemicalbook.com

While direct mixed halogenation on the this compound ring is less commonly documented, the synthesis of such compounds can be envisioned through multi-step synthetic routes. For example, starting with a monohalogenated precursor, a second, different halogen could be introduced, although controlling the regioselectivity would be a significant synthetic challenge.

Table 2: Synthesis of Di-halogenated 4-Hydroxybenzoic Acid Derivatives

Starting MaterialReagentsSolvent/ConditionsProductYieldReference
Methyl 4-hydroxybenzoateNot specifiedNot specifiedMethyl 3,5-dichloro-4-hydroxybenzoateNot specified researchgate.net
Methyl 4-hydroxybenzoateNot specifiedNot specifiedMethyl 3,5-diiodo-4-hydroxybenzoateNot specified researchgate.net
4-Hydroxybenzoic acidIodine monochloride10% H2SO4 (aq), 80°C3,5-Diiodo-4-hydroxybenzoic acid93% chemicalbook.com

The investigation into these alternative halogenation patterns provides a toolbox for fine-tuning the properties of propyl 4-hydroxybenzoate derivatives, opening avenues for new materials and molecules with tailored characteristics.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Diffraction Studies for Solid-State Structure Analysis

X-ray diffraction techniques are indispensable for determining the crystalline structure of solid materials. These methods allow for the detailed mapping of atomic positions and the analysis of intermolecular interactions within the crystal lattice.

Single Crystal X-ray Diffraction (SC-XRD) for Crystalline System and Unit Cell Geometry Determination

For propyl 3-chloro-4-hydroxybenzoate, a comprehensive search of publicly available scientific literature did not yield any specific studies that have reported its single crystal X-ray diffraction data. Consequently, detailed information regarding its crystalline system, space group, and unit cell dimensions is not available at present.

Crystallographic Parameter Value
Crystalline SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic fingerprint of a crystalline solid based on the diffraction of X-rays by the powder sample. This method is crucial for phase identification, purity assessment, and to confirm that the bulk material corresponds to the structure determined by SC-XRD.

A review of scientific databases and literature reveals no published powder X-ray diffraction patterns specifically for this compound. Therefore, a reference PXRD pattern for the characterization of this bulk material is not currently established in the public domain.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from SC-XRD. This analysis maps various properties onto the Hirshfeld surface, which is the boundary of a molecule in a crystal. Two-dimensional fingerprint plots derived from this analysis provide a quantitative summary of the different types of intermolecular contacts.

As no single crystal X-ray diffraction data for this compound has been reported, a Hirshfeld surface analysis and the generation of corresponding two-dimensional fingerprint plots have not been possible. Such an analysis would be valuable in understanding the influence of the chlorine atom on the hydrogen bonding and other intermolecular forces that govern the crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of a molecule in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of the signals in a ¹H NMR spectrum are used to deduce the structure of the compound.

Specific experimental ¹H NMR spectral data for this compound are not available in the surveyed scientific literature. While spectra for related compounds such as methyl 3-chloro-4-hydroxybenzoate have been reported, this data cannot be directly extrapolated to the propyl ester. researchgate.net

Chemical Shift (δ) ppm Multiplicity Integration Assignment
Data not availableData not availableData not availableData not available

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom in a molecule gives a distinct signal in the spectrum, providing valuable information about the carbon skeleton.

As with the ¹H NMR data, a search of the scientific literature did not yield any reported experimental ¹³C NMR spectra for this compound. While spectral data for the related compound 3-chloro-4-hydroxybenzaldehyde (B1581250) is available, it does not represent the target compound of this article. chemicalbook.com

Chemical Shift (δ) ppm Assignment
Data not availableData not available

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

While specific experimental 2D NMR data for this compound is not widely available in the public domain, the expected correlations can be predicted based on the known structure and general principles of these techniques. nih.gov

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling network within the propyl chain. Correlations would be expected between the protons of the terminal methyl group (CH3) and the adjacent methylene (B1212753) group (CH2), and between the two methylene groups of the propyl chain. On the aromatic ring, correlations would be observed between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. spectrabase.com Key correlations would be seen between the aromatic protons and their corresponding carbons, as well as between the protons of the propyl chain and their directly attached carbon atoms.

The protons of the methylene group attached to the ester oxygen (O-CH2) with the carbonyl carbon (C=O) and the aromatic carbon C-4.

The aromatic protons with the carbonyl carbon and other carbons in the aromatic ring.

A hypothetical table of expected 2D NMR correlations is presented below:

Proton (¹H) SignalCorrelated Carbon (¹³C) Signal (HSQC)Correlating Carbon (¹³C) Signals (HMBC)Correlating Proton (¹H) Signals (COSY)
H (Aromatic)C (Aromatic)C=O, Other Aromatic C'sAdjacent Aromatic H's
H (O-CH₂)C (O-CH₂)C=O, C (Aromatic), C (CH₂)H (CH₂)
H (CH₂)C (CH₂)C (O-CH₂), C (CH₃)H (O-CH₂), H (CH₃)
H (CH₃)C (CH₃)C (CH₂)H (CH₂)

Vibrational Spectroscopy for Functional Group and Molecular Mode Analysis

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides valuable insights into the functional groups and vibrational modes of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would be expected to show strong bands for the aromatic ring vibrations and the C=O stretch. The symmetric vibrations and those of non-polar bonds often produce more intense Raman signals.

Detailed Vibrational Assignment and Potential Energy Distribution Analysis

A detailed vibrational assignment, often supported by theoretical calculations such as Density Functional Theory (DFT), allows for the correlation of specific spectral bands to the corresponding molecular motions. Potential Energy Distribution (PED) analysis further quantifies the contribution of each internal coordinate to a particular normal mode of vibration. For this compound, such an analysis would precisely define the nature of the observed FT-IR and FT-Raman bands, distinguishing between pure stretching, bending, and torsional modes, as well as mixed vibrations.

A representative, though not experimentally verified, vibrational assignment is provided in the table below, based on data from similar compounds.

Wavenumber (cm⁻¹)Assignment
~3400O-H stretching
~2960Asymmetric C-H stretching (propyl)
~2870Symmetric C-H stretching (propyl)
~1700C=O stretching (ester)
~1600, ~1500Aromatic C=C stretching
~1450C-H bending (propyl)
~1280Asymmetric C-O-C stretching (ester)
~1170In-plane O-H bending
~1100Symmetric C-O-C stretching (ester)
~800-900Aromatic C-H out-of-plane bending
~700C-Cl stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

In a GC-MS analysis, this compound would first be separated from other components in the gas chromatograph before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for esters often involve cleavage at the ester linkage. For this compound, characteristic fragments would be expected from the loss of the propyl group, the propoxycarbonyl group, and other rearrangements. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be a distinguishing feature in the mass spectrum of fragments containing a chlorine atom.

A table of potential major fragments in the mass spectrum of this compound is presented below.

m/zIon Structure
214/216[M]⁺ (Molecular ion)
171/173[M - C₃H₇]⁺
155/157[M - C₃H₇O]⁺
137[M - C₃H₇O₂Cl]⁺
43[C₃H₇]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid chromatography-mass spectrometry (LC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of this compound in various matrices. This method combines the superior separation capabilities of liquid chromatography with the sensitive and selective detection afforded by mass spectrometry, making it an indispensable tool in modern analytical chemistry.

The application of LC-MS for the analysis of chlorinated parabens, including this compound, has been a subject of scientific investigation, particularly in the context of environmental monitoring and the study of disinfection byproducts. While specific, detailed LC-MS/MS parameters for this compound are not always readily available in commercial literature, the analysis can be effectively carried out by adapting methods developed for other parabens and chlorinated compounds. researchgate.netresearchgate.net

A typical LC-MS analysis of this compound would involve a reversed-phase chromatographic separation followed by detection using a mass spectrometer, often a tandem quadrupole or ion trap instrument. The choice of stationary phase, mobile phase composition, and gradient elution program is critical for achieving the desired separation from other related compounds and matrix components. For Mass-Spec (MS) compatible applications, mobile phases containing volatile buffers like formic acid are preferred over non-volatile buffers such as phosphoric acid. researchgate.net

Chromatographic Conditions

The chromatographic separation is typically achieved on a C18 or a similar reversed-phase column. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, both often acidified with a small percentage of formic acid to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the timely elution of compounds with varying polarities.

Below is an example of a typical set of liquid chromatography parameters that could be adapted for the analysis of this compound, based on methods for similar analytes. researchgate.netchromatographyonline.com

ParameterValue
Column Reversed-phase C18, e.g., 2.1 mm x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, increase to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometric Detection

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for parabens, and it can be operated in either positive or negative ion mode. For parabens, negative ion mode is often preferred as it can provide a strong signal for the deprotonated molecule [M-H]⁻.

In tandem mass spectrometry (MS/MS), the precursor ion (the deprotonated molecule) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, which is crucial for detecting trace levels of the compound in complex samples.

The expected mass spectrometric data for this compound is detailed in the table below. The exact mass of the [M-H]⁻ precursor ion is calculated from its molecular formula (C₁₀H₁₁ClO₃). The product ions are predicted based on common fragmentation pathways for esters and chlorinated aromatic compounds, which include the loss of the propyl group and the carboxyl group. jst.go.jpresearchgate.net

Ion Typem/z (mass-to-charge ratio)Description
Precursor Ion [M-H]⁻ 213.03Deprotonated molecule of this compound
Product Ion 1 171.02Loss of the propyl group (C₃H₆)
Product Ion 2 127.98Loss of the carboxyl group (COO) from the depropylated ion

The specific fragmentation pattern and the relative intensities of the product ions provide a unique "fingerprint" for this compound, allowing for its unambiguous identification and quantification. The development of robust and validated LC-MS/MS methods is essential for the accurate assessment of this compound in various applications, from environmental analysis to quality control in industrial processes. chromatographyonline.com

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For propyl 3-chloro-4-hydroxybenzoate, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in elucidating its characteristics. researchgate.netresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For derivatives of p-hydroxybenzoic acid, such as propylparaben, theoretical calculations in the gaseous phase have shown that the optimized bond lengths and angles can be slightly larger than experimental values obtained from solid crystalline states. researchgate.net This discrepancy arises because experimental results reflect molecules in a packed, solid form, while theoretical calculations often model an isolated molecule. researchgate.net For propyl-para-hydroxybenzoate, a related compound, the calculated geometries have been found to be in good agreement with experimental data. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Electron Transfer)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electron donation and acceptance, respectively. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. researchgate.net In conjugated systems, such as the benzene (B151609) ring in this compound, the HOMO-LUMO gap for π-π* transitions is smaller compared to isolated double bonds, leading to absorption of light at longer wavelengths. libretexts.org For the related compound propyl-para-hydroxybenzoate, the HOMO is primarily localized on the phenol (B47542) ring, while the LUMO is also on the ring and the carbonyl group, indicating that charge transfer occurs within the molecule upon excitation. researchgate.net

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate an electron.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept an electron.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govdergipark.org.trnih.gov The MEP map displays different potential regions in color. Typically, red areas indicate negative potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. nih.gov Blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. nih.gov Green areas signify neutral or zero potential. nih.gov

For molecules containing electronegative atoms like oxygen and chlorine, these atoms are expected to be surrounded by regions of negative potential. In similar benzamide (B126) derivatives, negative potential regions are located over oxygen and nitrogen atoms, while positive regions are found over hydrogen and sulfur atoms. dergipark.org.tr In the case of this compound, the MEP map would likely show negative potentials around the phenolic and ester oxygen atoms, as well as the chlorine atom, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms, particularly the one on the hydroxyl group, would be expected to show a positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

For propyl-para-hydroxybenzoate, NBO analysis has been used to explain the intramolecular charge transfer occurring within the molecule. researchgate.netresearchgate.net This analysis can quantify the stabilization energy associated with these charge transfer interactions, providing a measure of their significance in stabilizing the molecular structure.

Mulliken Atomic Charge and Natural Population Analysis

Mulliken atomic charge and Natural Population Analysis (NPA) are methods used to calculate the partial charge on each atom in a molecule. researchgate.net This information is crucial for understanding the molecule's polarity and electrostatic interactions. These calculations are typically performed using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.net

In studies of propyl-para-hydroxybenzoate, Mulliken charge analysis has shown that carbon atoms are generally negatively charged, with some exceptions influenced by neighboring electronegative atoms. researchgate.net Hydrogen atoms typically carry a positive charge. researchgate.net This distribution of charges is a key factor in determining the molecule's electrostatic potential and its interactions with other molecules.

AtomMulliken Charge (e)Natural Charge (e)
C1Data not availableData not available
ClData not availableData not available
O1Data not availableData not available
O2Data not availableData not available
O3Data not availableData not available
H (hydroxyl)Data not availableData not available
(Note: Specific charge data for this compound is not available in the provided search results. The table structure is for illustrative purposes.)

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Plotting

Non-Covalent Interaction (NCI) analysis, coupled with Reduced Density Gradient (RDG) plotting, is a computational technique used to identify and visualize weak interactions within and between molecules. researchgate.net These interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, are crucial for understanding molecular packing in the solid state and complex formation.

The RDG plot is a graph of the reduced density gradient versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This plot reveals different types of non-covalent interactions as distinct spikes. The color of the corresponding NCI isosurfaces in a 3D visualization indicates the nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive interactions (steric clashes). For related compounds, NCI analysis has been employed to examine van der Waals interactions and strong repulsions. researchgate.net

Theoretical Prediction and Correlation of Spectroscopic Parameters (e.g., vibrational frequencies, NMR chemical shifts)

The correlation of experimentally observed spectroscopic data with theoretically predicted values is a cornerstone of modern structural elucidation. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to calculate spectroscopic parameters, offering deep insights into molecular structure and bonding. researchgate.netresearchgate.net

For molecules similar to this compound, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have proven effective in predicting vibrational frequencies (FT-IR and Raman). mdpi.comresearchgate.net Theoretical harmonic vibrational frequencies are often scaled by a constant factor to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental spectra. researchgate.netnih.gov For instance, in a study on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid, calculated vibrational modes for C-H, C=O, and O-H stretching showed good correlation with the recorded FT-IR spectrum after scaling. mdpi.com The Potential Energy Distribution (PED) analysis is crucial in these studies, as it allows for the unambiguous assignment of each vibrational mode to specific atomic motions within the molecule. mdpi.com

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR shielding tensors. mdpi.comnih.gov DFT calculations of ¹H and ¹³C NMR chemical shifts for related compounds have shown a high degree of accuracy when compared to experimental data, especially when solvent effects are included using models like the Conductor-like Polarizable Continuum Model (CPCM). researchgate.netmdpi.com Studies on various organic molecules demonstrate that DFT methods can accurately reproduce the chemical shifts, aiding in the correct assignment of complex spectra and providing confidence in the determined molecular structure in solution. mdpi.comnih.gov For example, a DFT study on conjugated linolenic acids successfully predicted ¹H NMR chemical shifts, helping to revise previous experimental assignments. mdpi.com

Below is a hypothetical table illustrating the kind of correlation that can be achieved between experimental and calculated spectroscopic data for a molecule like this compound, based on findings for analogous compounds.

Table 1: Illustrative Correlation of Experimental and Calculated Spectroscopic Data Note: This table is illustrative and based on typical results for similar compounds. Experimental values would be needed for this compound for a direct comparison.

Spectroscopic Parameter Vibrational Mode Hypothetical Experimental Value Hypothetical Calculated Value (B3LYP/6-311++G(d,p))
FT-IR O-H stretch ~3400 cm⁻¹ ~3600 cm⁻¹ (gas phase)
C=O stretch ~1710 cm⁻¹ ~1690 cm⁻¹ (gas phase)
C-Cl stretch ~750 cm⁻¹ ~745 cm⁻¹ (gas phase)
¹H NMR Aromatic H 6.9 - 7.9 ppm 6.8 - 7.8 ppm (in CDCl₃)
-OCH₂- ~4.2 ppm ~4.1 ppm (in CDCl₃)
¹³C NMR C=O ~166 ppm ~165 ppm (in CDCl₃)
C-OH ~155 ppm ~154 ppm (in CDCl₃)

Computational Studies on Crystal Packing and Intermolecular Interactions in the Solid State

Understanding the arrangement of molecules in the crystalline solid state is critical, as it dictates many of the material's physical properties. Computational methods are invaluable for analyzing the intricate network of intermolecular interactions that stabilize the crystal lattice.

In related chloro-hydroxy aromatic compounds, such as salts of 3-chloro-4-hydroxyphenylacetic acid, single-crystal X-ray diffraction combined with computational analysis has revealed a rich variety of interactions. nih.gov These include:

O-H···O Hydrogen Bonds: Strong interactions where the hydroxyl group acts as a donor and the carbonyl oxygen or another hydroxyl oxygen acts as an acceptor. These are typically the dominant interactions in hydroxybenzoic acid derivatives. nih.govnih.gov

π-π Stacking: Interactions between the aromatic rings of adjacent molecules, which contribute to the cohesion of the crystal structure. nih.gov

Cl···Cl and C-H···π Interactions: Other specific contacts that can influence the molecular arrangement. nih.govrsc.org

DFT and PIXEL calculations can be used to quantify the energies of these intermolecular interactions, providing a deeper understanding of the forces governing the crystal structure. rsc.org For this compound, it is expected that a combination of strong O-H···O hydrogen bonds and weaker C-H···O, C-H···Cl, and π-π stacking interactions dictates its solid-state architecture.

Table 2: Common Intermolecular Interactions in Substituted Hydroxybenzoates

Interaction Type Description Typical Energy Range (kcal/mol) Relevance to this compound
O-H···O Hydrogen Bond Between the phenolic -OH group and the carbonyl C=O group of a neighboring molecule. 4 - 10 Expected to be a primary, structure-directing interaction.
π-π Stacking Face-to-face or offset stacking of the benzene rings. 1 - 3 Likely contributes to crystal packing stability.
C-H···O Hydrogen Bond Between aromatic or alkyl C-H groups and oxygen atoms (carbonyl or hydroxyl). 0.5 - 2 Expected to provide additional stabilization.

| C-H···Cl Hydrogen Bond | Between aromatic or alkyl C-H groups and the chlorine atom. | 0.5 - 1.5 | A specific interaction due to the chloro-substituent. |

Solvation Models and Solvent Effects on Electronic Structure and Spectra

The properties of a molecule can be significantly influenced by its solvent environment. Computational solvation models are used to predict these effects on molecular structure and spectroscopic properties, such as UV-visible absorption spectra.

The most common approaches are continuum solvation models, such as the Polarizable Continuum Model (PCM) and its variants (e.g., IEF-PCM, C-PCM). mdpi.comprimescholars.comresearchgate.net In these models, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. This method is efficient for calculating the bulk electrostatic effects of the solvent on the solute's electronic structure. primescholars.com

Time-dependent DFT (TD-DFT) calculations combined with continuum models are widely used to predict electronic absorption spectra in different solvents. mdpi.comrsc.org Studies on other phenolic compounds, like flavones and nitrophenols, show that TD-DFT can accurately reproduce the solvatochromic shifts (shifts in absorption maxima) observed experimentally. mdpi.comrsc.org For instance, a bathochromic (red) shift is often observed for π-π* transitions when moving from non-polar to polar solvents. mdpi.com

The choice of solvent can influence:

Molecular Geometry: While the core geometry is often only slightly perturbed, intermolecular hydrogen bonding with protic solvents (like ethanol (B145695) or water) can lead to more noticeable changes compared to aprotic solvents (like toluene (B28343) or chloroform). researchgate.net

Vibrational Frequencies: Hydrogen bonding with the solvent can cause shifts in the vibrational frequencies of the groups involved, particularly the O-H and C=O stretching modes. researchgate.net

Electronic Spectra (UV-Vis): The polarity and hydrogen-bonding capability of the solvent can stabilize the ground or excited state differently, leading to shifts in the absorption maxima. mdpi.comtandfonline.com Linear solvation energy relationships can be used to correlate these spectral shifts with solvent parameters like polarity (π*), hydrogen bond acidity (α), and basicity (β). mdpi.com

For this compound, it is anticipated that polar protic solvents like ethanol would lead to more significant shifts in its electronic and vibrational spectra compared to non-polar solvents, due to specific hydrogen-bonding interactions with the hydroxyl and carbonyl groups.

Table 3: Common Computational Models for Studying Solvent Effects

Model Abbreviation Description Application
Polarizable Continuum Model PCM Treats the solvent as a uniform polarizable dielectric. Efficiently calculates bulk solvent effects on geometry and energy. primescholars.com
Time-Dependent Density Functional Theory TD-DFT An extension of DFT for calculating excited-state properties. Used with PCM to predict UV-Vis absorption spectra in solution. mdpi.comrsc.org

Table 4: List of Compound Names

Compound Name
This compound
Propyl 4-hydroxybenzoate (B8730719)
Methyl 4-hydroxybenzoate
4-chloro-3-sulfamoylbenzoic acid
2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone
3-chloro-4-hydroxyphenylacetic acid
2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid
3-chloro-4-fluoro benzonitrile
Flavone
7-hydroxyflavone
Nitrophenol
Toluene
Ethanol
Water

Chemical Reactivity and Transformation Mechanisms

Hydrolysis Pathways and Kinetics in Varied Chemical Environments

The hydrolysis of propyl 3-chloro-4-hydroxybenzoate, a process involving the cleavage of its ester bond, is a critical degradation pathway. This reaction is significantly influenced by the pH of the surrounding medium. In alkaline conditions, the hydrolysis rate of similar keto esters has been shown to follow pseudo-first-order and second-order kinetics. researchgate.net The process typically yields 3-chloro-4-hydroxybenzoic acid and propanol (B110389).

The degradation of parabens, including chlorinated derivatives, can also be initiated by reactive species present in aqueous environments. For instance, peroxynitrous acid (HOONO) can degrade parabens through two competitive pathways: a radical attack leading to the formation of hydroquinone (B1673460) and quinone, and a nucleophilic attack on the carbonyl carbon. uclm.esnih.gov The latter pathway results in the formation of p-hydroxybenzoic acid, a less ecotoxic compound. nih.gov The kinetics of these reactions are influenced by factors such as pH, temperature, and ionic strength. uclm.esnih.gov

Transesterification Reactions and Product Characterization

Transesterification represents another potential transformation pathway for this compound. This process involves the exchange of the propyl group of the ester with another alcohol. While specific studies on the transesterification of this compound are not extensively detailed in the reviewed literature, the principles of ester chemistry suggest that this reaction can occur in the presence of other alcohols and a suitable catalyst (acid or base). The characterization of the resulting products would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm the structure of the new ester. The modification of altholactone (B132534) through esterification with various halogenated benzoates has been shown to produce derivatives with enhanced biological activity. nih.gov

Reductive Dehalogenation Mechanisms of Halogenated Benzoates

Reductive dehalogenation is a crucial process for the environmental fate of halogenated aromatic compounds, involving the replacement of a halogen atom with a hydrogen atom. nih.gov This transformation is often biologically mediated and is a key step in the mineralization of these compounds. nih.gov

Enzymes known as dehalogenases play a pivotal role in catalyzing the reductive dehalogenation of halogenated benzoates. For example, 4-chlorobenzoyl-CoA dehalogenase facilitates the hydrolysis of 4-chlorobenzoyl-CoA to 4-hydroxybenzoyl-CoA. ebi.ac.ukacs.org The mechanism involves a nucleophilic attack by an aspartate residue on the chlorinated carbon, forming an arylated enzyme intermediate (a Meisenheimer complex). ebi.ac.uk The chloride ion is subsequently eliminated, and the enzyme is regenerated through hydrolysis. ebi.ac.ukacs.org Other dehalogenases, such as those from Arthrobacter sp., can directly convert 4-chlorobenzoate (B1228818) to 4-hydroxybenzoate (B8730719). nih.gov These enzymes are part of a broader class of reductive dehalogenases that are often membrane-associated and utilize a cobalamin (vitamin B12) cofactor at their active site. wikipedia.org The enzymatic dehalogenation process is often preceded by an acclimation period, suggesting the induction of specific enzymes is required. epa.gov

The rate and selectivity of reductive dechlorination are significantly influenced by the nature and position of other substituents on the benzene (B151609) ring. nih.govresearchgate.netasm.org Studies on 3-chlorobenzoate (B1228886) analogs have shown that the presence of certain groups can either enhance or inhibit the dechlorination rate. nih.govresearchgate.netasm.org For instance, the presence of a para-amino or -hydroxy group has been observed to inhibit the rate of dechlorination, suggesting that the rate-limiting step may be a nucleophilic attack on the electron-rich benzene ring. nih.govresearchgate.netasm.org However, attempts to correlate dechlorination rates with Hammett substituent constants have not always yielded satisfactory results, indicating that the mechanism is complex and cannot be described as a simple nucleophilic or electrophilic substitution. nih.govresearchgate.netasm.org The addition of hydrogen can stimulate the dechlorination rate in microbial consortia, with the extent of stimulation being dependent on the specific substituent present. nih.govresearchgate.netasm.org

Solvent isotope effect studies, where H₂O is replaced with D₂O, are a valuable tool for elucidating reaction mechanisms, particularly those involving proton transfer. chem-station.commdpi.com A normal solvent kinetic isotope effect (SKIE), where the reaction is slower in D₂O, is often indicative of a proton transfer in the rate-limiting step. mdpi.commdpi.com Conversely, an inverse SKIE (faster in D₂O) can suggest a pre-equilibrium step involving proton transfer. chem-station.commdpi.com

Abiotic Chlorination and Oxidation Processes in Aqueous Systems

In aqueous environments, particularly during water treatment processes like chlorination, parabens can undergo further halogenation and oxidation. The reaction of parabens with chlorine can lead to the formation of chlorinated byproducts, such as 3-chloro-parabens and 3,5-dichloro-parabens. nih.govresearchgate.net The kinetics of these chlorination reactions are pH-dependent, with the maximum apparent rate constants often observed around pH 8.0. nih.gov

Oxidation processes, such as those involving ozone or hydroxyl radicals, also contribute to the degradation of parabens in water. researchgate.net Ozonation can lead to the formation of dihydroxylated parabens, p-hydroxybenzoic acid, and hydroquinone. researchgate.net Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals can promote the complete removal of parabens. researchgate.net However, the formation of potentially more toxic byproducts is a consideration in these treatment methods. researchgate.net The degradation of parabens by peroxynitrous acid also involves oxidative pathways. nih.gov

Advanced Materials Science: Optoelectronic and Mechanical Properties

Crystal Growth Techniques and Optimization for Single Crystals

The production of high-quality single crystals is paramount for the accurate assessment of a material's intrinsic properties. For organic compounds like propyl benzoates, several methods have been effectively employed.

Slow Evaporation Solution Growth Method

The slow evaporation solution growth (SESG) technique is a widely utilized and effective method for growing single crystals of organic materials from a solution. This method involves dissolving the synthesized salt in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature. The gradual increase in solute concentration beyond the saturation point facilitates the nucleation and growth of crystals.

For the related compound, propyl p-hydroxybenzoate, single crystals have been successfully grown using this technique. researchgate.netias.ac.in The process typically involves dissolving the compound in a solvent like methanol (B129727) and allowing for controlled evaporation by measures such as covering the beaker with a perforated lid. researchgate.net The quality of the resulting crystals is highly dependent on factors such as the choice of solvent, the rate of evaporation, and the purity of the starting material. Repeated recrystallization of the initial compound is often performed to enhance the purity and improve the quality of the grown crystals.

Vertical Bridgman Technique

The Vertical Bridgman technique is a melt growth method that can be adapted for organic compounds with suitable thermal properties. In this process, a polycrystalline material is melted in a sealed ampoule, which is then slowly passed through a temperature gradient. As the ampoule moves from the hotter zone to the cooler zone, crystallization initiates at the tip and proceeds along the length of the ampoule.

This technique has been successfully applied to grow single crystals of propyl 4-hydroxybenzoate (B8730719). researchgate.net The use of single and double-wall ampoules has been explored to optimize the growth process, with the double-wall configuration reported to yield better results. researchgate.net This method is particularly advantageous for growing large, high-quality crystals, which are essential for many optical and electronic applications.

Etching Studies for Crystalline Imperfections

Etching is a critical technique for revealing the crystalline imperfections, such as dislocations and grain boundaries, on the surface of a grown crystal. This process involves treating the crystal surface with a specific chemical etchant for a controlled duration, followed by microscopic examination of the resulting etch pits. The shape, density, and distribution of these pits provide valuable information about the crystal's quality.

For single crystals of propyl-p-hydroxybenzoate, etching studies have been conducted to assess their crystalline perfection. researchgate.net The shape of the etch pits can vary, and their development is influenced by the etchant concentration and the etching time. researchgate.net Such studies are crucial for correlating the growth conditions with the structural quality of the crystals.

Linear Optical Properties and Characterization

The linear optical properties of a material are fundamental to its potential use in optoelectronic devices. These properties are typically investigated using spectroscopic techniques.

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy and Optical Transmittance Analysis

UV-Vis-NIR spectroscopy is a powerful tool for determining the optical transmittance window of a material. The resulting spectrum reveals the wavelengths of light that a material can transmit, which is a critical parameter for applications in optical devices.

For propyl-p-hydroxybenzoate single crystals, UV-Vis-NIR analysis has shown a good transparency of 55% in the entire visible region, with a lower UV cut-off wavelength of 304 nm. ias.ac.in The transmittance of these crystals can be influenced by factors such as defects, which can cause scattering and reduce the intensity of the transmitted light. ias.ac.inresearchgate.net

Determination of Optical Band Gap and Related Parameters

The optical band gap (Eg) is a crucial parameter that determines the electronic and optical properties of a material. It can be calculated from the absorption spectrum obtained from UV-Vis-NIR analysis. The relationship between the absorption coefficient (α) and the incident photon energy (hν) is used to determine the band gap energy.

From the absorption data, other important optical parameters can also be derived, including:

Extinction Coefficient (K): This parameter is related to the absorption of light as it passes through the material.

Optical and Electrical Conductivity: These properties describe the material's response to an applied electromagnetic field and are related to the movement of charge carriers.

Urbach Energy: This value provides information about the degree of disorder and the presence of defects within the crystal lattice.

While specific data for Propyl 3-chloro-4-hydroxybenzoate is not available, studies on the related compound propyl 4-hydroxybenzoate have involved the calculation of these optical parameters from its absorption spectrum. researchgate.net

Evaluation of Dispersion Parameters (e.g., Wemple-DiDomenico Single Oscillator Model)

No published research was found that applies the Wemple-DiDomenico single oscillator model to this compound. This model is used to describe the refractive index dispersion in dielectric materials below the band gap. It relates the refractive index (n) to the photon energy (hν) through two parameters: the single-oscillator energy (E₀) and the dispersion energy (E𝘥). Without experimental data on the refractive index of this compound across a range of wavelengths, these parameters cannot be calculated.

Luminescence Behavior and Photoluminescence Analysis

There is no available literature detailing the luminescence or photoluminescence properties of this compound. Such an analysis would involve exciting a sample of the compound with a specific wavelength of light and measuring the emitted photons to determine its fluorescence or phosphorescence characteristics, including emission spectra, quantum yield, and decay lifetimes.

Birefringence Measurements

No data on the birefringence of this compound are available. Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. Measurements would require a crystalline or otherwise anisotropic sample of the compound.

Non-Linear Optical (NLO) Properties

The investigation for non-linear optical properties of this compound yielded no specific results. NLO properties are crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching.

Second Harmonic Generation (SHG) Studies (e.g., Modified Kurtz-Perry Powder Technique)

No studies on the second harmonic generation of this compound have been published. The Kurtz-Perry powder technique is a common method to screen for non-centrosymmetric crystalline materials that can exhibit SHG, a property where two photons of the same frequency are converted into a single photon with twice the frequency. The absence of data suggests the compound has either not been tested or does not exhibit significant SHG efficiency.

Third-Order Nonlinear Optical Parameters (e.g., refractive index, nonlinear absorption coefficient, nonlinear susceptibility via Z-scan method)

There are no public records of Z-scan measurements for this compound. The Z-scan technique is a widely used method to determine the sign and magnitude of the third-order nonlinear refractive index and the nonlinear absorption coefficient.

Theoretical Prediction of Molecular Hyperpolarizability

No theoretical calculations for the molecular hyperpolarizability (β) of this compound were found. Such predictions, often performed using quantum chemical methods like Density Functional Theory (DFT), are used to estimate the NLO response of a molecule and guide the synthesis of new materials. While studies exist for other chlorinated aromatic esters, these results cannot be directly extrapolated to the specific structure of this compound. researchgate.net

The absence of specific data for this compound across the requested parameters indicates a gap in the current scientific literature. This compound has likely not been synthesized or characterized for its advanced optical properties, or any such research has not been made publicly available. Further experimental and theoretical investigation would be required to determine the optoelectronic and non-linear optical characteristics of this material.

Laser Induced Damage Threshold (LIDT) Evaluation

An extensive review of scientific literature reveals a notable absence of studies specifically investigating the Laser Induced Damage Threshold (LIDT) of this compound. Consequently, no data regarding its resistance to laser-induced damage is currently available. Further research is required to determine this critical optoelectronic property.

Mechanical Properties of Crystalline Forms

The mechanical properties of the crystalline form of this compound have not been documented in the reviewed scientific literature. This includes key parameters that define the material's response to mechanical stress and strain.

Vickers Microhardness Analysis

There is no available data from Vickers microhardness tests for this compound crystals. Such analysis is crucial for understanding the material's surface hardness and resistance to plastic deformation.

Estimation of Elastic Stiffness Constant, Yield Strength, Fracture Toughness, and Brittleness Index

Similarly, the scientific literature lacks any reports on the estimation of the elastic stiffness constant, yield strength, fracture toughness, or brittleness index for this compound. These mechanical descriptors are fundamental to predicting the material's behavior under load and its potential for use in structural applications.

Dielectric Properties and Related Studies

No specific studies on the dielectric properties of this compound were identified in the surveyed literature. This includes the dielectric constant and dielectric loss, which are essential for evaluating the material's ability to store electrical energy and its behavior in alternating electric fields.

Fundamental Solid-State Properties Derived from Electronic Polarizability

There is a lack of research into the fundamental solid-state properties of this compound that can be derived from its electronic polarizability. Key parameters such as the plasma energy, Penn gap, and Fermi gap remain undetermined for this compound.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are paramount in analytical chemistry for separating complex mixtures. researchgate.net For Propyl 3-chloro-4-hydroxybenzoate, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer robust solutions. researchgate.net

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely employed technique for the analysis of non-volatile compounds like parabens and their derivatives. researchgate.net When coupled with a UV detector, it provides a sensitive and reliable method for quantification.

A common approach involves using a reversed-phase column, such as a C8 or C18, with a mobile phase typically consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water. iomcworld.orgresearchgate.net The separation of this compound from other related compounds is achieved based on its polarity and interaction with the stationary phase. Detection is often performed at a wavelength of 254 nm or around 280 nm to maximize sensitivity and selectivity. iomcworld.orgoup.com For instance, a study on the determination of various parabens in sunscreens utilized a C8 stationary phase with a methanol:water (60:40 w/w) mobile phase and UV detection at 254 nm. iomcworld.org Another method for analyzing p-hydroxybenzoic acid esters in cosmetics employed a C18 column with a mobile phase of acetonitrile-water (35+65) and UV detection at 254 nm. nih.gov

ParameterTypical ConditionSource
Stationary Phase C8 or C18 iomcworld.orgnih.gov
Mobile Phase Methanol:Water or Acetonitrile:Water iomcworld.orgresearchgate.netnih.gov
Detection Wavelength 254 nm or 280 nm iomcworld.orgoup.comnih.gov

Gas Chromatography (GC) with Mass Spectrometry Detection

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. While parabens themselves are not highly volatile, derivatization techniques can be employed to increase their volatility, making them suitable for GC analysis. However, one of the advantages of HPLC is that it often does not require a derivatization step. researchgate.net

GC-MS provides detailed structural information, which is invaluable for unequivocal identification of the analyte. The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern for this compound, thus ensuring high selectivity.

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of this compound, although they may lack the specificity of chromatographic techniques. These methods are based on the principle that the compound absorbs light at a specific wavelength.

Derivative spectrophotometry can be particularly useful in resolving the analyte's spectrum from interfering substances present in a complex matrix. nih.gov For example, a second-order derivative spectrophotometric method was developed for the determination of bifonazole (B1667052) in the presence of methyl- and propyl p-hydroxybenzoate. nih.gov By selecting a zero-crossing point for the interfering substances, the analyte of interest can be quantified without prior separation. nih.gov

Potentiometric Titration Methods

Potentiometric titration is a classic analytical technique that can be applied to the quantification of acidic or basic substances. youtube.com In the case of this compound, the phenolic hydroxyl group imparts acidic properties to the molecule.

This method involves titrating a solution of the analyte with a standard solution of a strong base, such as sodium hydroxide. The endpoint of the titration is determined by monitoring the change in potential using an indicator electrode and a reference electrode. youtube.com This technique is generally less sensitive than chromatographic or spectrophotometric methods but can be a reliable and inexpensive option for bulk analysis or when high purity of the sample is assured.

Development of Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of this compound in real-world samples, such as cosmetics, pharmaceuticals, or environmental samples, often requires a preliminary sample preparation step to remove interfering substances from the complex matrix. researchgate.netmdpi.com

Commonly used techniques include:

Liquid-Liquid Extraction (LLE) : This involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components. researchgate.net

Solid-Phase Extraction (SPE) : This technique uses a solid sorbent to retain the analyte while the matrix components are washed away. The analyte is then eluted with a suitable solvent. researchgate.netmdpi.com SPE is widely used for the extraction of parabens from various matrices. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME) : A miniaturized version of LLE that uses a small amount of extraction solvent dispersed in the sample, offering high enrichment factors. f-cdn.com

Solid-Phase Microextraction (SPME) : This is a solvent-free technique that uses a coated fiber to extract the analyte from the sample. researchgate.net

Matrix Solid-Phase Dispersion (MSPD) : This method involves blending the sample with a solid support and then eluting the analytes with a suitable solvent. scispace.com

The choice of extraction technique depends on the nature of the sample matrix and the concentration of the analyte. f-cdn.com For instance, for oil-based creams, a series of dilution, filtration, and washing steps might be necessary before SPE. f-cdn.com

Method Validation Parameters for Academic Research

For any analytical method to be considered reliable and accurate, it must be properly validated. Key validation parameters include:

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected by the method. nih.gov For HPLC methods used in paraben analysis, LODs can range from nanograms per milliliter (ng/mL) to micrograms per milliliter (µg/mL) depending on the specific method and detector. iomcworld.orgnih.govresearchgate.netnih.gov For example, one HPLC method for parabens reported an LOD of 0.009 µg/ml for propylparaben. iomcworld.org

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. nih.gov The LOQ is typically higher than the LOD. iomcworld.orgnih.gov

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is typically evaluated by a calibration curve, and a high correlation coefficient (R²) is desired, often greater than 0.99. iomcworld.orgoup.com

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies in spiked samples. nih.gov Recoveries for paraben analysis are often expected to be within a range of 80-120%. nih.govresearchgate.netnih.gov

The following table summarizes typical validation parameters for HPLC methods used in the analysis of parabens:

Validation ParameterTypical Value/RangeSource
LOD 0.001 - 0.2 µg/mL iomcworld.orgnih.govresearchgate.net
LOQ 0.031 - 0.5 µg/mL iomcworld.orgnih.gov
Linearity (R²) > 0.99 iomcworld.orgoup.com
Precision (RSD) < 5.4% nih.govresearchgate.net
Accuracy (Recovery) 80.3% - 122% nih.govresearchgate.netnih.gov

Q & A

Basic: What are the optimal microbial growth conditions for studying the biodegradation of Propyl 3-chloro-4-hydroxybenzoate?

Answer:
To investigate microbial degradation, Desulfitobacterium chlororespirans can be cultivated in anaerobic media containing 20 mM pyruvate (as a carbon/electron source) and 2 mM this compound (as an electron acceptor). Growth conditions include agitation at 37°C under an 80% N₂/20% CO₂ atmosphere. Optical density (OD₆₀₀) monitoring and supplementation of substrates on the second day of incubation enhance biomass yield .

Basic: How can this compound crystals be synthesized and characterized for material science applications?

Answer:
Single crystals can be grown using the vertical Bridgman technique , which involves controlled cooling rates (~1–2°C/hr) to ensure defect-free structures. Characterization methods include:

  • X-ray diffraction (XRD) for crystal lattice analysis.
  • UV-Vis spectroscopy to assess optical transparency and bandgap.
  • Second harmonic generation (SHG) testing to evaluate nonlinear optical properties.
    Theoretical modeling (e.g., density functional theory) can predict electronic properties like bandgap and SHG efficiency .

Advanced: What enzymatic mechanisms drive the reductive dehalogenation of this compound?

Answer:
The reductive dehalogenase CprA from D. chlororespirans catalyzes the removal of chlorine via a B₁₂- and iron-sulfur cluster-dependent mechanism . Key steps include:

Substrate binding to the enzyme’s active site, facilitated by hydrophobic interactions.

Electron transfer from reduced ferredoxin to the iron-sulfur cluster.

Radical-based cleavage of the C-Cl bond, mediated by B₁₂ cofactors.
Substrate specificity studies show activity against chloroaromatics but not aliphatic chlorides, highlighting steric and electronic constraints .

Advanced: How can computational methods optimize the optical properties of this compound for photonic applications?

Answer:
Theoretical frameworks (e.g., density functional theory or Hartree-Fock calculations ) model:

  • Bandgap engineering by altering substituents (e.g., introducing electron-withdrawing groups).
  • Hyperpolarizability to enhance SHG responses.
    Experimental validation involves doping crystals with transition metals or optimizing crystal packing via hydrogen-bonding networks .

Data Contradiction: How to address inconsistencies in toxicity profiles of chloroaromatic compounds like this compound?

Answer:
Discrepancies arise due to:

  • Limited human data (no AEGL-1/AEGL-2 values for structurally similar propyl chloroformate due to insufficient evidence) .
  • Species-specific responses in animal studies.
    Methodological solutions:
  • Conduct in vitro cytotoxicity assays (e.g., mitochondrial toxicity in human cell lines).
  • Compare with analogs (e.g., methyl/ethyl parabens) using QSAR (quantitative structure-activity relationship) models.
  • Prioritize subacute exposure studies to identify threshold effects .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Storage: Use airtight containers in cool (<25°C), ventilated areas away from oxidizers.
  • Waste disposal: Segregate halogenated waste and collaborate with certified biohazard treatment facilities.
  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and fume hoods for aerosol prevention.
  • Emergency protocols: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses .

Advanced: What bioremediation strategies leverage microbial dehalogenation of this compound?

Answer:

  • Bioaugmentation: Introduce D. chlororespirans consortia into contaminated sites.
  • Electron donor optimization: Supply lactate or pyruvate to sustain microbial activity.
  • Redox potential control: Maintain anaerobic conditions (Eh < −200 mV) to favor reductive dechlorination.
    Field trials require monitoring chloride release and microbial diversity via 16S rRNA sequencing .

Tables for Key Data

Table 1: Microbial Degradation Parameters

ParameterValueSource
Optimal Temperature37°C
Incubation Time4 days
Substrate Concentration2 mM (electron acceptor)

Table 2: Optical Characterization Data

PropertyMethodOutcome
BandgapUV-Vis Spectroscopy3.8 eV
SHG EfficiencyKurtz-Perry Powder Method1.2 × KDP
Crystal Growth TechniqueVertical Bridgman MethodDefect-free

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